molecular formula C19H21ClN2O3 B11655395 N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide

Cat. No.: B11655395
M. Wt: 360.8 g/mol
InChI Key: JVMHQPJTKGICMA-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a chloro-substituted phenyl group, and an ethoxybenzamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) by targeting cytochrome P450 enzymes . This inhibition can lead to reduced cerebral vasospasm and infarct size in ischemic stroke models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit 20-HETE synthesis sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications.

Properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-3-ethoxybenzamide

InChI

InChI=1S/C19H21ClN2O3/c1-2-25-16-5-3-4-14(12-16)19(23)21-15-6-7-18(17(20)13-15)22-8-10-24-11-9-22/h3-7,12-13H,2,8-11H2,1H3,(H,21,23)

InChI Key

JVMHQPJTKGICMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Origin of Product

United States

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